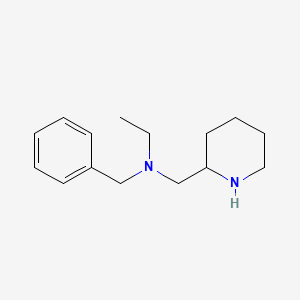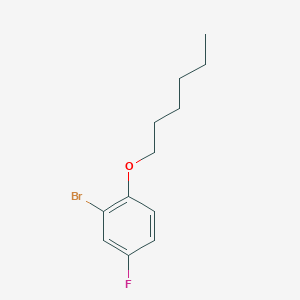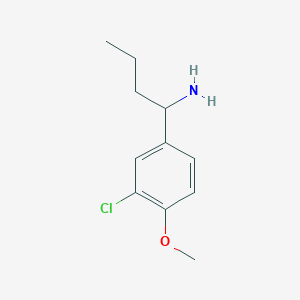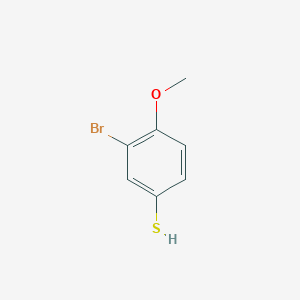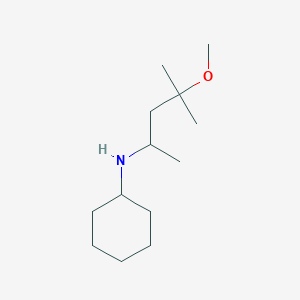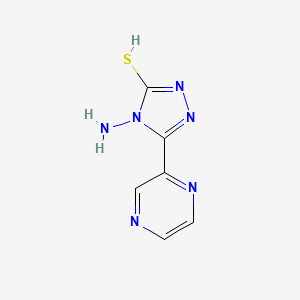
4-bromo-N-heptylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-heptylaniline is an organic compound that belongs to the class of arylamines. It features a benzene ring substituted with a bromine atom at the para position and an amino group attached to a heptyl chain. This compound is a white to yellowish crystalline solid with a distinct odor. It exhibits both aromatic and amine properties, making it reactive towards a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-bromo-N-heptylaniline typically involves the bromination of N-heptylaniline. One common method is the electrophilic aromatic substitution reaction where N-heptylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a solvent like acetic acid at room temperature, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly solvents and catalysts is preferred to minimize environmental impact. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-heptylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of derivatives like 4-alkoxy-N-heptylaniline.
Oxidation: Formation of 4-bromo-N-heptylnitrobenzene.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
4-Bromo-N-heptylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-heptylaniline involves its interaction with molecular targets through its aromatic and amine functionalities. The bromine atom can participate in halogen bonding, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Bromoaniline: Similar in structure but lacks the heptyl chain.
N-Heptylaniline: Similar in structure but lacks the bromine atom.
4-Chloro-N-heptylaniline: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-N-heptylaniline is unique due to the presence of both the bromine atom and the heptyl chain, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and enhances its utility in various applications.
Properties
IUPAC Name |
4-bromo-N-heptylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,15H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQPILQQUARJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Fluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7815990.png)
![1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]Ethanone](/img/structure/B7815996.png)
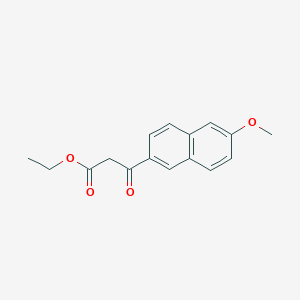
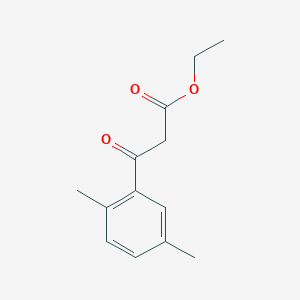
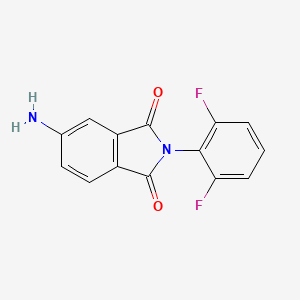
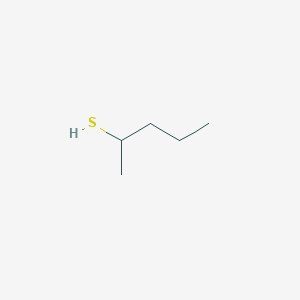
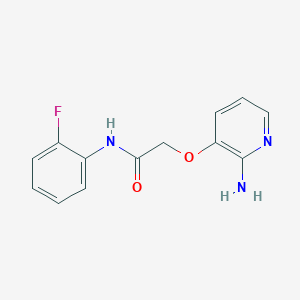
![Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-](/img/structure/B7816034.png)
